4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-
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Overview
Description
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.
Epoxidation: Introduction of the epoxy group can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, H2O2.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindole structures, such as phthalimide and its derivatives.
Epoxy Compounds: Other epoxy-containing compounds, such as epoxides and oxiranes.
Uniqueness
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88179-68-4 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-hydroxy-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h3-6,12H,1-2H2 |
InChI Key |
SHKHCVKMZYADDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)O |
Origin of Product |
United States |
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